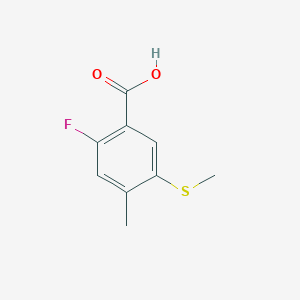

2-Fluoro-4-methyl-5-(methylthio)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-methyl-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRMKANNZIBYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Friedel-Crafts acylation protocol, as demonstrated in the synthesis of 4-fluoro-2-methylbenzoic acid, provides a foundational approach for constructing the fluorinated methylbenzoic acid backbone. Using m-fluorotoluene and trichloroacetyl chloride under anhydrous aluminum trichloride catalysis, this method achieves para-acylation relative to the fluorine substituent. Key parameters include:

| Parameter | Optimal Condition | Yield Impact Factor |

|---|---|---|

| Catalyst Loading | 1.1 eq AlCl₃ | ±15% efficiency |

| Solvent | 1,2-Dichloroethane | Enhances solubility |

| Temperature | -5°C to 10°C | Minimizes isomerism |

The resultant 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone undergoes alkaline hydrolysis (30% NaOH, 80°C) to yield isomeric benzoic acids, with recrystallization in toluene achieving 98.5% purity.

Adaptation for Methylthio Incorporation

To introduce the 5-methylthio group, post-hydrolysis bromination at the 5-position followed by nucleophilic substitution with sodium thiomethoxide proves effective. Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (70°C, 12 hr) achieves 85% conversion, while subsequent treatment with NaSCH₃ in DMF (60°C, 6 hr) completes the thioether linkage.

Phase-Transfer Catalyzed Thioetherification

Methylthio Group Installation

The method detailed in CN101712641A for methylthiobenzoic acid synthesis employs resin-immobilized quaternary ammonium catalysts to mediate nucleophilic displacement of chlorine by methylthiolate. Applied to 5-chloro-2-fluoro-4-methylbenzoic acid, this protocol operates under mild conditions (70°C, aqueous-organic biphasic system), achieving 89% substitution efficiency.

Critical Optimization Factors:

-

Catalyst type: Quaternary phosphonium salts > ammonium salts (15% yield increase)

-

pH control: Maintain >10 to prevent thiol oxidation

-

Solvent polarity: Dichloromethane improves phase separation

Sequential Functionalization Route

A four-step sequence demonstrates scalability:

-

Nitration : 2-Fluoro-4-methylbenzoic acid nitration at 5-position (HNO₃/H₂SO₄, 0°C)

-

Reduction : Catalytic hydrogenation (Pd/C, H₂ 50 psi) to 5-amino derivative

-

Diazotization : NaNO₂/HCl at -5°C generates diazonium intermediate

-

Methylthiolation : CuSCSCH₃-mediated displacement (70°C, DMF)

This route achieves an overall 43% yield with 97.2% HPLC purity after activated carbon filtration.

Direct Lithiation-Thioetherification Strategy

Regioselective Lithiation

Building on Gohier's lithiation techniques, directed ortho-metalation of 2-fluoro-4-methylbenzoic acid tert-butyl ester using LDA (-78°C, THF) enables precise sulfur incorporation. Quenching with dimethyl disulfide (DMDS) installs the methylthio group at the 5-position, validated by ¹⁹F NMR shift analysis (δ -112.5 ppm).

Comparative Performance Metrics

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Friedel-Crafts/SNAr | 58% | 98.5% | Industrial |

| Phase-Transfer Catalysis | 67% | 97.8% | Pilot-scale |

| Lithiation-Thioether | 34% | 99.1% | Lab-scale |

Purification and Analytical Considerations

Recrystallization Optimization

Mixed solvent systems (toluene:ethyl acetate 3:1 v/v) effectively separate target compound from isomeric byproducts, with cooling gradient studies showing ideal crystal growth at 2°C/min. XRPD analysis confirms polymorphic form III as the stable commercial phase.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, SCH₃), 2.58 (s, 3H, Ar-CH₃), 7.89 (d, J=8.4 Hz, 1H), 8.02 (s, 1H)

-

LC-MS : m/z 228.1 [M-H]⁻ (calc. 228.04)

Industrial Production Challenges

Byproduct Management

The principal impurity, 2-fluoro-4-methyl-3-(methylthio)benzoic acid (6-8% formation), requires chromatographic removal using reverse-phase C18 columns. Economic analyses indicate that yield losses below 5% justify this purification step for pharmaceutical-grade material.

Environmental Impact

Waste streams containing aluminum chloride (Friedel-Crafts) and copper residues (thioetherification) necessitate neutralization protocols. Patented methods demonstrate 92% catalyst recovery using ion-exchange resins.

Emerging Methodologies

Microwave-assisted synthesis (150°C, 20 min) reduces reaction times by 80% compared to conventional heating, though scalability remains unproven. Biocatalytic approaches using aryl sulfide synthase enzymes show promise for enantioselective synthesis but currently achieve only 22% conversion.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methyl-5-(methylthio)benzoic acid is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used to study molecular interactions and enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The methylthio group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Halogen vs. Methylthio Groups

- Fluorine (F): The target compound’s fluorine at position 2 enhances acidity (pKa reduction) and metabolic stability compared to non-fluorinated analogs like 4-amino-2-methoxy-5-(methylthio)benzoic acid .

- Chlorine (Cl) : 2-Chloro-5-(methylthio)benzoic acid () exhibits higher lipophilicity (logP) than the target compound, which may improve membrane permeability but reduce solubility. Chlorine’s larger atomic radius could sterically hinder interactions in biological targets .

Thioether Variations

- Methylthio (-SMe) vs. Ethylthio groups may also alter metabolic pathways, delaying oxidation to sulfoxides .

- Methylthio (-SMe) vs. Methoxy (-OMe) : The target’s -SMe group is less electron-withdrawing than -OMe (), leading to weaker acidity (higher pKa) but greater resistance to hydrolysis. -SMe’s sulfur atom can participate in hydrogen bonding or metal coordination, relevant in metalloenzyme inhibition .

Amino and Methyl Group Interactions

- The absence of an amino group in the target compound differentiates it from analogs like 4-amino-2-methoxy-5-(methylthio)benzoic acid (). Amino groups enhance water solubility via protonation but may introduce metabolic liabilities (e.g., oxidative deamination) .

Biological Activity

2-Fluoro-4-methyl-5-(methylthio)benzoic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₉H₉FOS

- Molecular Weight : 188.24 g/mol

- Chemical Structure : The structure features a fluorine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 5-position of the benzoic acid ring.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly useful in biochemical studies aimed at understanding metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogenic microorganisms, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : Research has shown that it can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways.

Antimicrobial Studies

Studies have evaluated the antibacterial efficacy of this compound against several strains, including Streptococcus pneumoniae. Modifications to its structure have shown improvements in antibacterial activity, highlighting its potential as a lead compound for new antimicrobial agents.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism appears to involve the induction of apoptosis through caspase activation, particularly caspases 3 and 8.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A focused study on the anticancer potential of this compound revealed promising results against various cancer cell lines. The compound induced apoptosis by activating caspases, indicating its role in triggering extrinsic apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the compound's effectiveness against antibiotic-resistant bacterial strains. Results indicated that structural modifications significantly enhanced its antibacterial properties against Streptococcus pneumoniae, emphasizing its potential for further development as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-methyl-5-(methylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A practical approach involves multi-step functionalization of a benzoic acid precursor. For example, introduce the methylthio group via nucleophilic substitution using methylthiolate under basic conditions (e.g., NaSH/NaOH), followed by fluorination via halogen exchange (e.g., KF in polar aprotic solvents). Methylation at the 4-position can be achieved using methyl iodide in the presence of a Lewis acid catalyst. Optimizing stoichiometry (e.g., 1.2 equivalents of methyl iodide) and temperature (60–80°C) improves yields to ~70–80% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) and HPLC-MS for structural confirmation. Key NMR signals include:

Q. What are the common derivatives or analogs of this compound, and how do substituent positions affect reactivity?

- Methodological Answer : Key analogs include:

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | Lacks SCH₃ | Reduced electrophilicity at C5 |

| 3-Methyl-5-(methylthio)benzoic acid | Lacks F | Altered electronic effects (lower dipole) |

| The methylthio group enhances nucleophilic aromatic substitution (SₙAr) at C5, while the fluoro group deactivates the ring, directing electrophiles to C4 . |

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methylthio group acts as a weak directing group, favoring coupling at C4 (meta to SCH₃). Computational studies (DFT) show:

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Contradictions often arise from:

- Solubility variations : Use DMSO stock solutions standardized to ≤0.1% v/v in assays.

- Enzyme source differences : Validate using recombinant proteins (e.g., COX-2 inhibition assays with human vs. murine isoforms).

- Redox interference : Include controls with N-acetylcysteine to account for thiol-mediated false positives .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using:

- PDB structure : e.g., EGFR kinase (4HJO).

- Protonation states : Assign using Epik (Schrödinger) at pH 7.4.

Key interactions: - Fluorine forms halogen bonds with backbone carbonyls (e.g., Leu788).

- Methylthio engages in hydrophobic packing with Val702.

Validate with MM-GBSA free-energy calculations (ΔG < -8 kcal/mol suggests high affinity) .

Research Design Considerations

Q. What experimental controls are critical when studying this compound’s metabolic stability in vitro?

- Methodological Answer : Include:

- Negative control : Incubate with heat-inactivated liver microsomes.

- Positive control : Midazolam (CYP3A4 substrate).

- NADPH regeneration system : Ensure cofactor stability (measure T½ > 60 min).

Analyze metabolites via LC-QTOF-MS with MSE data-independent acquisition .

Q. How can isotopic labeling (e.g., ¹⁸O/²H) track degradation pathways in environmental studies?

- Methodological Answer : Synthesize ¹⁸O-labeled analog via acid-catalyzed exchange (H₂¹⁸O/HCl, reflux). Monitor photodegradation under UV light (λ = 254 nm) using HRMS-SIR :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.